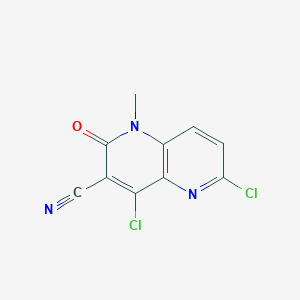
1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate is a pyridinium salt with a unique structure that combines a dimethylamino group and a trifluoromethanesulfonate anion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate typically involves the reaction of 4-(dimethylamino)pyridine with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired pyridinium salt. The process may involve the use of solvents such as dichloromethane and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is reactive in substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce amine-functionalized compounds .
科学的研究の応用
1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate has several scientific research applications:
作用機序
The mechanism by which 1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
類似化合物との比較
Similar Compounds
4-(Dimethylamino)pyridine: A related compound used as a nucleophilic catalyst in organic synthesis.
1-(4-(Dimethylamino)phenyl)pyridin-1-ium perchlorate: Another pyridinium salt with similar catalytic properties.
Bis(4-dimethylamino-pyridin-1-ium)tetrafluorosuccinate: A compound with comparable structural features and applications.
Uniqueness
1-(4-(Dimethylamino)phenyl)pyridin-1-ium trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate anion, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific catalytic and synthetic applications where other pyridinium salts may not be as effective .
特性
分子式 |
C14H15F3N2O3S |
|---|---|
分子量 |
348.34 g/mol |
IUPAC名 |
N,N-dimethyl-4-pyridin-1-ium-1-ylaniline;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H15N2.CHF3O3S/c1-14(2)12-6-8-13(9-7-12)15-10-4-3-5-11-15;2-1(3,4)8(5,6)7/h3-11H,1-2H3;(H,5,6,7)/q+1;/p-1 |
InChIキー |
OHHCRYLSEUMRDN-UHFFFAOYSA-M |
正規SMILES |
CN(C)C1=CC=C(C=C1)[N+]2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





propanoic acid](/img/structure/B12947126.png)
![Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,1-dimethylethyl]-, phenylmethyl ester](/img/structure/B12947129.png)



![2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B12947171.png)





